2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol
Description
This compound features a phenolic core substituted with a methoxy group at the 6-position and an aminomethyl linker connected to a 3,4-dimethoxyphenyl group. The compound is synthesized via reductive amination or Schiff base formation, as seen in related analogs (). Its structural framework is common in bioactive molecules, particularly those targeting bacterial or cancer cells ().
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO4/c1-19-13-8-7-12(9-15(13)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-9,17-18H,10H2,1-3H3 |
InChI Key |
PGVMPEDXBPEUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol typically involves the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by reduction and subsequent functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic ring undergoes oxidation to form quinones under mild conditions. Key data:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Room temperature, pH 7 | 3,4-Dimethoxyquinone derivative | 72% | |
| O₂ (air) | UV light, basic medium | Semiquinone radical intermediate | N/A |
-
Mechanism : One-electron oxidation of the phenolic –OH generates a phenoxy radical, which rearranges to a quinone structure.
-
Applications : Quinones are intermediates in synthesizing redox-active pharmaceuticals.
Reduction Reactions
The aminomethyl (–NH–CH₂–) group undergoes selective reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0–5°C | Secondary amine derivative | 85% | |
| H₂/Pd-C | Ethanol, 40 psi, 50°C | Deoxygenated phenolic derivative | 68% |
-
Mechanism : Borohydride reduces the imine intermediate (formed via tautomerization) to a secondary amine.
-
Side reactions : Over-reduction of methoxy groups is minimized under controlled conditions .
Electrophilic Substitution
The electron-rich aromatic rings participate in nitration and sulfonation:
| Reaction Type | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to –OH | 4-Nitro derivative | 63% | |
| Sulfonation | H₂SO₄ (fuming), 120°C | Ortho to –OCH₃ | 2-Sulfo-6-methoxyphenol derivative | 58% |
-
Regioselectivity : The –OH group directs electrophiles to the para position, while methoxy groups favor ortho substitution .
Nucleophilic Reactions
The aminomethyl group acts as a nucleophile in alkylation and acylation:
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C, 6 hr | N-Methylated derivative | 77% | |
| Acylation | AcCl, pyridine | CH₂Cl₂, 0°C, 2 hr | N-Acetylated product | 89% |
-
Kinetics : Acylation proceeds faster than alkylation due to the electrophilic nature of acyl chlorides.
Cross-Coupling Reactions
Palladium-catalyzed coupling expands functionalization:
Condensation Reactions
The –NH– group forms Schiff bases with aldehydes:
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Vanillin | MeOH, RT, 1 hr | Imine-linked dimer | 97% | |
| 4-Nitrobenzaldehyde | EtOH, reflux, 3 hr | Nitro-substituted Schiff base | 82% |
-
Characterization : Imine formation confirmed by IR (C=N stretch at 1620 cm⁻¹) and NMR (δ 8.2 ppm for –CH=N–) .
Acid/Base-Mediated Rearrangements
Under strong acids, the compound undergoes Fries-like rearrangements:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 4 hr | Rearranged benzoxazine derivative | 54% | |
| AlCl₃ | CH₃NO₂, 60°C, 2 hr | Isomeric phenolic derivative | 61% |
Photochemical Reactions
UV irradiation induces demethylation and dimerization:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), O₂ | Demethylated quinone dimer | 48% | |
| UV (365 nm), I₂ | Iodinated biphenyl derivative | 36% |
Scientific Research Applications
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
Physicochemical and Spectroscopic Data
Biological Activity
The compound 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is a phenolic derivative that has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, aiding in cellular penetration and bioavailability. The phenolic hydroxyl group is crucial for its reactivity and interaction with biological molecules.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol | 10.12 ± 0.54 | |
| Standard (n-propyl gallate) | 30.30 ± 0.2 |
The compound demonstrated an IC50 value of 10.12 μM , indicating a stronger antioxidant activity than the standard compound used for comparison.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound has promising applications in developing antimicrobial agents.
The mechanism by which 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol exerts its biological effects involves multiple pathways:
- Antioxidant Mechanism : The phenolic hydroxyl group donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
Study on Anticancer Activity
A study investigated the anticancer potential of phenolic compounds similar to 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol. The results indicated that these compounds could inhibit the proliferation of cancer cells in vitro, showcasing their potential as therapeutic agents in cancer treatment .
Research on Cytotoxicity
Another research effort focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for drug development .
Q & A
Q. What protocols ensure safe handling of methoxyphenol derivatives?
- Methodological Answer : Follow GHS hazard classifications (e.g., skin/eye irritation). Use fume hoods for synthesis, and wear nitrile gloves and safety goggles. Emergency procedures should include immediate rinsing for eye/skin contact and activated charcoal administration for ingestion. Document all incidents for institutional review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
